

# Application of Ac-YVAD-AOM in sepsis-induced acute kidney injury models.

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## Compound of Interest

Compound Name: Ac-YVAD-AOM

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## Application of Ac-YVAD-CMK in Sepsis-Induced Acute Kidney Injury Models

Note on Compound: The following application notes and protocols are based on studies conducted with the caspase-1 inhibitor Ac-YVAD-CMK, as there is a significant body of research on its use in sepsis-induced acute kidney injury models. It is presumed that the user's request for "**Ac-YVAD-AOM**" may be a typographical error, as both are related tetrapeptide caspase-1 inhibitors, but Ac-YVAD-CMK is the compound predominantly documented in the relevant literature.

## Application Notes

Sepsis-associated acute kidney injury (S-AKI) is a severe complication in critically ill patients, characterized by high morbidity and mortality.<sup>[1][2]</sup> The pathophysiology of S-AKI is complex, involving a dysregulated inflammatory response, microcirculatory dysfunction, and tubular cell injury.<sup>[1][2][3]</sup> A key pathway implicated in this process is the activation of the NLRP1 inflammasome in renal tubular epithelial cells, which leads to the activation of caspase-1.<sup>[4][5]</sup>

Activated caspase-1 plays a critical role in the maturation and release of pro-inflammatory cytokines, interleukin-1 $\beta$  (IL-1 $\beta$ ) and interleukin-18 (IL-18), and induces a form of inflammatory cell death known as pyroptosis by cleaving Gasdermin D (GSDMD).<sup>[4][6]</sup> This cascade of events contributes significantly to the inflammatory damage observed in the kidneys during sepsis.<sup>[4]</sup>

Ac-YVAD-CMK is a selective, potent, and irreversible peptide inhibitor of caspase-1.[\[6\]\[7\]\[8\]](#) By blocking the activity of caspase-1, Ac-YVAD-CMK has been shown to provide a significant protective effect in experimental models of sepsis-induced AKI.[\[4\]\[5\]\[9\]](#) Its application in research settings has demonstrated the ability to:

- **Alleviate Kidney Injury:** Treatment with Ac-YVAD-CMK significantly reduces serum levels of creatinine (sCr) and blood urea nitrogen (BUN), key indicators of kidney dysfunction.[\[4\]\[5\]\[9\]](#)
- **Reduce Inflammation:** The inhibitor suppresses the systemic and renal production of key inflammatory cytokines, including IL-1 $\beta$ , IL-18, IL-6, and TNF- $\alpha$ .[\[4\]\[5\]](#)
- **Inhibit Pyroptosis:** Ac-YVAD-CMK effectively decreases the expression of pyroptosis-related proteins such as the NLRP1 inflammasome, cleaved caspase-1, and GSDMD in renal tissue.[\[4\]\[5\]](#)
- **Improve Renal Histology:** Treated animals exhibit reduced histological damage in the kidneys, with a decrease in the infiltration of neutrophils and macrophages.[\[4\]\[9\]](#)

These findings establish Ac-YVAD-CMK as a valuable research tool for investigating the mechanisms of S-AKI and for evaluating the therapeutic potential of targeting the caspase-1/pyroptosis pathway.

## Quantitative Data Summary

The following tables summarize the key quantitative findings from a representative study on the effect of Ac-YVAD-CMK in a mouse model of sepsis-induced AKI.

Table 1: Renal Function Parameters

Group	Serum Creatinine (sCr) ( $\mu\text{mol/L}$ )	Blood Urea Nitrogen (BUN) ( $\text{mmol/L}$ )
Control (Sham)	Value $\pm$ SEM	Value $\pm$ SEM
CLP (Sepsis)	Significantly Increased Value $\pm$ SEM	Significantly Increased Value $\pm$ SEM
CLP + Ac-YVAD-CMK	Significantly Decreased Value vs. CLP $\pm$ SEM	Significantly Decreased Value vs. CLP $\pm$ SEM

Data presented as mean  $\pm$  SEM. CLP: Cecal Ligation and Puncture. Statistical significance ( $P < 0.05$ ) was observed between the CLP group and the Control group, and between the CLP + Ac-YVAD-CMK group and the CLP group.[4]

Table 2: Serum Inflammatory Cytokine Levels

Group	IL-1 $\beta$ (pg/mL)	IL-18 (pg/mL)	IL-6 (pg/mL)	TNF- $\alpha$ (pg/mL)
Control (Sham)	Value $\pm$ SEM	Value $\pm$ SEM	Value $\pm$ SEM	Value $\pm$ SEM
CLP (Sepsis)	Significantly Increased Value $\pm$ SEM	Significantly Increased Value $\pm$ SEM	Significantly Increased Value $\pm$ SEM	Significantly Increased Value $\pm$ SEM
CLP + Ac-YVAD-CMK	Significantly Decreased Value vs. CLP $\pm$ SEM	Significantly Decreased Value vs. CLP $\pm$ SEM	Significantly Decreased Value vs. CLP $\pm$ SEM	Significantly Decreased Value vs. CLP $\pm$ SEM

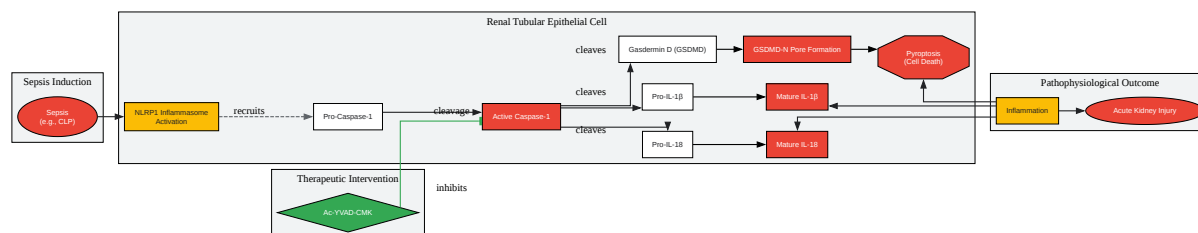
Data presented as mean  $\pm$  SEM. CLP: Cecal Ligation and Puncture. Statistical significance ( $P < 0.05$ ) was observed between the CLP group and the Control group, and between the CLP + Ac-YVAD-CMK group and the CLP group.[4]

Table 3: Relative Protein Expression in Renal Tissue (Fold Change vs. Control)

Group	NLRP1	Caspase-1	IL-1 $\beta$	IL-18	GSDMD
Control (Sham)	1.00	1.00	1.00	1.00	1.00
CLP (Sepsis)	Significantly	Significantly	Significantly	Significantly	Significantly
	Increased	Increased	Increased	Increased	Increased
	Value $\pm$ SEM	Value $\pm$ SEM	Value $\pm$ SEM	Value $\pm$ SEM	Value $\pm$ SEM
CLP + Ac-YVAD-CMK	Significantly	Significantly	Significantly	Significantly	Significantly
	Decreased	Decreased	Decreased	Decreased	Decreased
	Value vs. CLP $\pm$ SEM	Value vs. CLP $\pm$ SEM	Value vs. CLP $\pm$ SEM	Value vs. CLP $\pm$ SEM	Value vs. CLP $\pm$ SEM

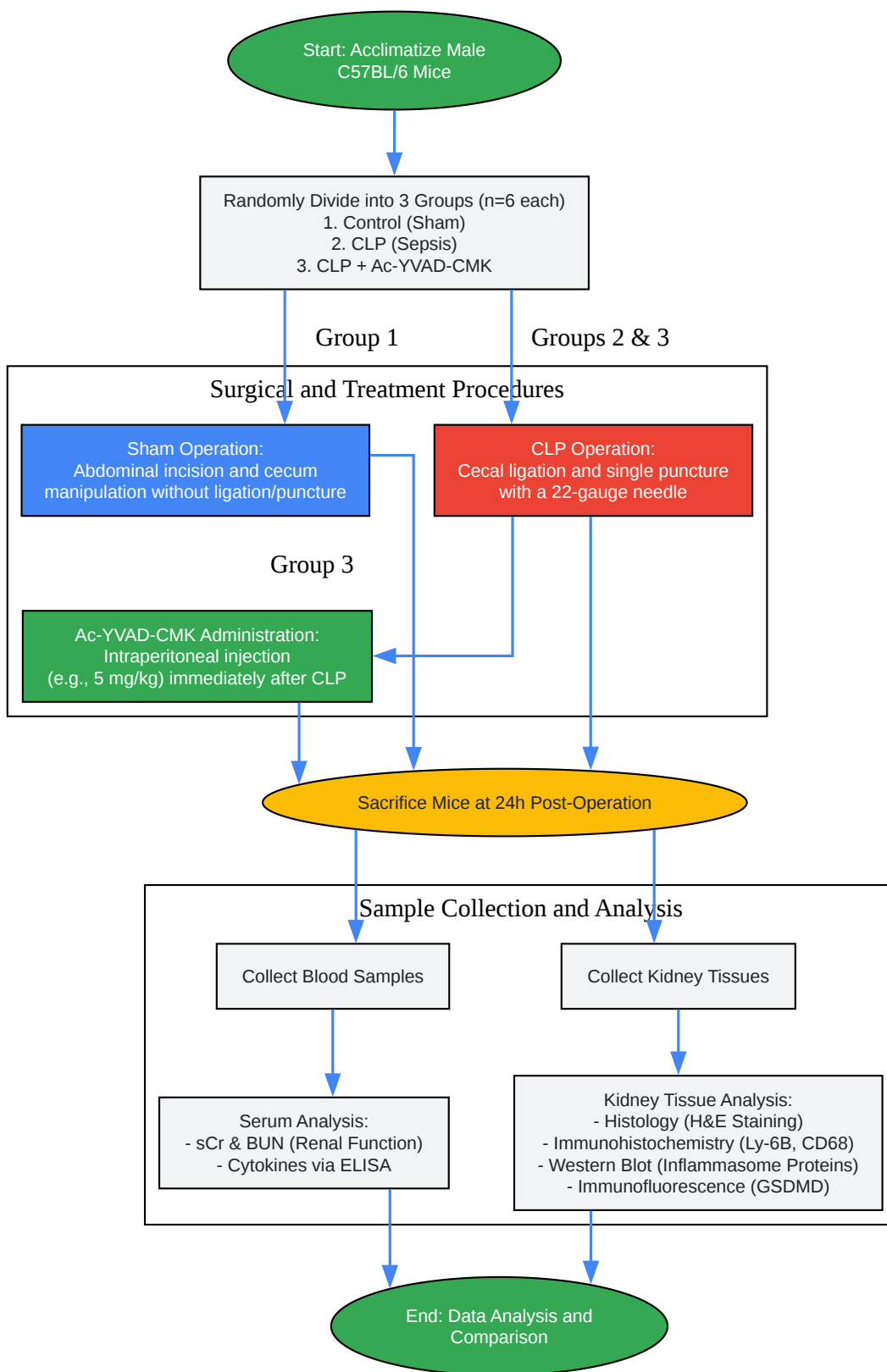
Data derived from Western blot analysis and presented as mean  $\pm$  SEM. CLP: Cecal Ligation and Puncture. Statistical significance ( $P < 0.05$ ) was observed between the CLP group and the Control group, and between the CLP + Ac-YVAD-CMK group and the CLP group.[\[4\]](#)

## Signaling Pathway and Experimental Workflow



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Caption: Sepsis-induced AKI signaling pathway and the inhibitory action of Ac-YVAD-CMK.



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Caption: Experimental workflow for studying Ac-YVAD-CMK in a CLP-induced sepsis AKI model.

## Experimental Protocols

### Animal Model and Sepsis Induction

- **Animal Model:** Male C57BL/6 mice (e.g., 8-10 weeks old, 20-25g) are commonly used.<sup>[4][9]</sup> Animals should be housed under standard conditions with a 12h light/dark cycle and free access to food and water.<sup>[4]</sup> All procedures must be approved by an Institutional Animal Care and Use Committee.
- **Sepsis Induction (Cecal Ligation and Puncture - CLP):**
  - Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane or intraperitoneal ketamine/xylazine).
  - Make a midline laparotomy incision (1-2 cm) to expose the cecum.
  - Ligate the cecum with a 4-0 silk suture at a specified distance from the distal end (e.g., 5.0 mm) to ensure a consistent severity of sepsis.
  - Puncture the ligated cecum once with a specific gauge needle (e.g., 22-gauge) to induce polymicrobial peritonitis.<sup>[4]</sup>
  - Gently squeeze the cecum to extrude a small amount of fecal content.
  - Return the cecum to the peritoneal cavity and close the abdominal incision in layers.
  - Provide postoperative care, including fluid resuscitation (e.g., 1 ml of sterile saline subcutaneously) and analgesia as required.
- **Sham Control Group:** Mice in the sham group undergo the same surgical procedure (anesthesia, laparotomy, and cecum exposure) but without ligation and puncture of the cecum.<sup>[4][9]</sup>

### Ac-YVAD-CMK Administration Protocol

- Preparation: Ac-YVAD-CMK should be dissolved in a suitable solvent, such as Dimethyl Sulfoxide (DMSO), and then diluted in sterile saline or phosphate-buffered saline (PBS) to the final desired concentration.
- Administration:
  - The Ac-YVAD-CMK solution is typically administered via intraperitoneal (i.p.) injection.
  - A common dosage used in mouse models is 5 mg/kg body weight.[\[4\]](#)
  - The injection is administered immediately following the CLP procedure.[\[4\]](#)
  - The vehicle control (e.g., DMSO diluted in saline) should be administered to the CLP group.

## Outcome Assessment and Sample Analysis

- Timeline: Animals are typically monitored for a period of 24 hours post-CLP, after which they are euthanized for sample collection.[\[4\]](#)[\[9\]](#)
- Blood Collection: Blood is collected via cardiac puncture or from the vena cava. Serum is separated by centrifugation and stored at -80°C for subsequent analysis.
- Tissue Collection: Kidneys are harvested. One kidney may be fixed in 4% paraformaldehyde for histological analysis, while the other is snap-frozen in liquid nitrogen and stored at -80°C for protein analysis.[\[4\]](#)
- Biochemical Analysis: Serum creatinine (sCr) and blood urea nitrogen (BUN) levels are measured using commercially available assay kits to assess renal function.[\[4\]](#)
- Cytokine Measurement (ELISA): Serum concentrations of IL-1 $\beta$ , IL-18, TNF- $\alpha$ , and IL-6 are quantified using enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.[\[5\]](#)
- Histology and Immunohistochemistry:
  - Paraffin-embedded kidney sections (4-5  $\mu$ m) are stained with Hematoxylin and Eosin (H&E) to assess tissue injury (e.g., tubular necrosis, cast formation, and inflammation).



- Immunohistochemistry can be performed to detect the infiltration of immune cells using antibodies against markers like Ly-6B for neutrophils and CD68 for macrophages.[5]
- Western Blot Analysis:
  - Kidney tissue lysates are prepared to extract total protein.
  - Proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against NLRP1, caspase-1, IL-1 $\beta$ , IL-18, and GSDMD.[4]
  - A loading control (e.g.,  $\beta$ -actin or GAPDH) must be used for normalization.
  - Densitometry is used to quantify the relative protein expression levels.
- Immunofluorescence: Frozen kidney sections can be used to visualize the localization and expression of proteins like GSDMD using specific primary antibodies and fluorescently labeled secondary antibodies.[5]

## Statistical Analysis

- Data are typically presented as the mean  $\pm$  standard error of the mean (SEM).
- Statistical comparisons between multiple groups are performed using one-way analysis of variance (ANOVA) followed by an appropriate post-hoc test (e.g., Tukey's test).
- A p-value of less than 0.05 is generally considered statistically significant.[4]

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